molecular formula C15H12ClNO B1658732 3-Chloro-9-(oxiran-2-ylmethyl)carbazole CAS No. 61994-10-3

3-Chloro-9-(oxiran-2-ylmethyl)carbazole

Cat. No.: B1658732
CAS No.: 61994-10-3
M. Wt: 257.71 g/mol
InChI Key: ASRSYYRYCCIKGO-UHFFFAOYSA-N
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Description

3-Chloro-9-(oxiran-2-ylmethyl)carbazole is a useful research compound. Its molecular formula is C15H12ClNO and its molecular weight is 257.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

61994-10-3

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

3-chloro-9-(oxiran-2-ylmethyl)carbazole

InChI

InChI=1S/C15H12ClNO/c16-10-5-6-15-13(7-10)12-3-1-2-4-14(12)17(15)8-11-9-18-11/h1-7,11H,8-9H2

InChI Key

ASRSYYRYCCIKGO-UHFFFAOYSA-N

SMILES

C1C(O1)CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C42

Canonical SMILES

C1C(O1)CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C42

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound (3) may be prepared according to the following procedure. A mixture of potassium hydroxide powder (KOH, 85%, 198 g, 3 mol) and anhydrous sodium sulfate (Na2SO4, 51 g, 0.369 mol) is added in three stages to a mixture of 3-chloro-9H-carbazole (1 mol) and epichlorohydrin (1.5 mol), while keeping the reaction mixture at 20-25° C. The 3 stage quantities added are 33 g of Na2SO4 and 66 g of KOH initially; 9.9 g of Na2SO4 and 66 g of KOH after 1 hour of reaction; and 9.9 g of Na2SO4 and 66 g of KOH after 2 hours of reaction. The reaction mixture is stirred vigorously at 35-40° C. until 3-chloro-9H-carbazole disappears (approximately 3-4 hours). Subsequently, the mixture is cooled to room temperature, and any remaining solids are removed by filtration. The liquid organic phase is treated with a solvent such as diethyl ether and washed with distilled water until the washed water reaches a neutral pH. The organic layer is dried over anhydrous magnesium sulfate, treated with activated charcoal, and filtered. The solvent and excess epichlorohydrin are removed by evaporation in a rotory evaporator. The residue is purified by recrystallization, chromatography, or a combination of both to produce 3-chloro-9-(2,3-epoxypropyl)carbazole.
[Compound]
Name
Compound ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Name
Quantity
66 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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198 g
Type
reactant
Reaction Step Four
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51 g
Type
reactant
Reaction Step Four
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1 mol
Type
reactant
Reaction Step Five
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1.5 mol
Type
reactant
Reaction Step Five
Quantity
33 g
Type
reactant
Reaction Step Six
Name
Quantity
66 g
Type
reactant
Reaction Step Seven
Quantity
9.9 g
Type
reactant
Reaction Step Eight
Name
Quantity
66 g
Type
reactant
Reaction Step Eight

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